2-Methyl-4-(phenylthio)-2-butanol
Description
Properties
CAS No. |
91967-95-2 |
|---|---|
Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-methyl-4-phenylsulfanylbutan-2-ol |
InChI |
InChI=1S/C11H16OS/c1-11(2,12)8-9-13-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
NEFSBVCLBTVKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCSC1=CC=CC=C1)O |
Origin of Product |
United States |
Scientific Research Applications
Fragrance and Flavoring Agent
One of the primary applications of 2-Methyl-4-(phenylthio)-2-butanol is in the fragrance industry. It is recognized for its pleasant odor profile, which is described as having a clean, fresh, and green scent. The compound is utilized in various formulations for perfumes and scented products due to its ability to enhance the overall fragrance profile.
Case Study: Toxicological Review
A comprehensive toxicological review published in PubMed highlights the safety profile of this compound when used as a fragrance ingredient. The study categorized it within the Aryl Alkyl Alcohols structural group and provided insights into its dermatological effects. The review concluded that while it is generally regarded as safe for use in consumer products, continuous monitoring is essential to ensure safety standards are maintained .
Analytical Chemistry Applications
The compound's unique structure also makes it valuable in analytical chemistry. It can serve as a reference standard for chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Its use as a standard helps ensure the accuracy and reliability of analytical results in research settings.
Data Table: Comparison of Applications
Comparison with Similar Compounds
2-Methyl-4-phenyl-2-butanol (CAS: 103-05-9)
- Molecular Formula : C₁₁H₁₆O
- Molecular Weight : 164.24 g/mol
- Key Properties : Melting point: 31–33°C; floral, green odor; used in fragrances (FEMA 3629) .
- Structural Differences : Replaces the phenylthio (-SPh) group with a hydroxyl (-OH) at the 4-position.
- Reactivity: The tertiary alcohol structure reduces acidity compared to primary/secondary alcohols.
- Applications : Widely employed in perfumery due to its linalool-like aroma .
4-Phenyl-2-butanol (CAS: 2344-70-9)
- Molecular Formula : C₁₀H₁₄O
- Molecular Weight : 150.22 g/mol
- Key Properties : Density: 0.970 g/mL at 25°C; primary alcohol .
- Structural Differences: Linear butanol chain with a phenyl group at the 4-position.
- Reactivity : The primary alcohol group increases acidity and susceptibility to oxidation compared to tertiary analogs.
- Applications : Used as a flavoring agent (FEMA 2879) and solvent .
4-Phenyl-2-butanone (CAS: 2550-26-7)
- Molecular Formula : C₁₀H₁₂O
- Molecular Weight : 148.20 g/mol
- Key Properties : Laboratory chemical; ketone functional group .
- Structural Differences : Replaces the hydroxyl group with a carbonyl (-C=O) at the 2-position.
- Reactivity : The ketone group participates in nucleophilic additions and reductions, unlike alcohols.
- Applications : Intermediate in organic synthesis and catalysis studies .
4-Chloro-2-methyl-2-butanol (CAS: 1985-88-2)
- Molecular Formula : C₅H₁₁ClO
- Molecular Weight : 122.59 g/mol
- Key Properties : Chlorinated tertiary alcohol .
- Reactivity : The chloro group facilitates nucleophilic substitutions (e.g., SN1/SN2 reactions).
- Applications : Pharmaceutical intermediate and fine chemical precursor .
Comparative Analysis Table
Preparation Methods
Reaction of Brominated Precursors with Thiophenol
A widely reported method involves the nucleophilic substitution of brominated intermediates with thiophenol. For example, Jensen et al. (2000) achieved a 79% yield by reacting 4-bromo-2-methyl-2-butanol with thiophenol in the presence of a base. The reaction proceeds via an SN2 mechanism, where the thiophenol acts as a nucleophile, displacing the bromide ion.
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature
-
Base : Sodium hydride (NaH)
Key Steps :
-
Generation of the thiophenoxide ion (PhS⁻) through deprotonation of thiophenol.
-
Nucleophilic attack on the brominated precursor to form the C–S bond.
-
Purification via silica-gel column chromatography.
Data Table :
Modified Grignard Approach with Thiol Incorporation
Waugh et al. (1985) developed a method utilizing a Grignard reagent to introduce the phenylthio group. The protocol involves reacting methylmagnesium chloride with a ketone precursor functionalized with a leaving group (e.g., tosylate), followed by thiophenol addition.
Reaction Conditions :
-
Grignard Reagent : Methylmagnesium chloride (MeMgCl)
-
Temperature : −20°C to 0°C
-
Workup : Aqueous NH₄Cl quenching
Mechanistic Insights :
-
The Grignard reagent deprotonates the thiophenol, generating a thiolate ion.
-
Subsequent nucleophilic substitution forms the desired product.
Yield : 81% after column chromatography.
Radical-Mediated Thiol-Ene Reaction
Thiyl Radical Addition to Alkenes
Recent studies have explored radical pathways for C–S bond formation. Chodynski and Kutner (1991) demonstrated that thiyl radicals (generated from thiophenol and a radical initiator) add to α,β-unsaturated carbonyl compounds, yielding this compound.
Reaction Conditions :
-
Radical Initiator : Azobisisobutyronitrile (AIBN)
-
Solvent : Toluene
-
Temperature : 80°C
Key Advantages :
-
Avoids harsh bases or strong nucleophiles.
-
Compatible with heat-sensitive substrates.
Epoxide Ring-Opening with Thiophenol
Catalytic Epoxide Functionalization
A patent by Leo Pharmaceutical Products (US5401731 A1) describes the synthesis via epoxide ring-opening. Isobutylene oxide reacts with a benzylmagnesium halide, followed by thiophenol addition under acidic conditions.
Reaction Sequence :
-
Grignard Reaction : Benzylmagnesium bromide + isobutylene oxide → tertiary alcohol intermediate.
-
Thiophenol Addition : Acid-catalyzed nucleophilic attack on the epoxide.
Optimized Conditions :
Comparative Analysis of Methods
Data Table : Synthesis Method Comparison
| Method | Yield | Scalability | Cost Efficiency | Key Limitations |
|---|---|---|---|---|
| Grignard/Thiophenol | 79–81% | High | Moderate | Requires anhydrous conditions |
| Radical-Mediated Addition | 65% | Moderate | Low | Radical initiator toxicity |
| Epoxide Ring-Opening | 70–75% | High | High | Catalyst cost |
Mechanistic Considerations
Steric and Electronic Effects
The tertiary alcohol moiety in this compound imposes significant steric hindrance, influencing reaction pathways. Computational studies (M06-2X/6-311++G(2d,2p)) indicate that the transition state for thiol addition to the β-carbon has a lower activation energy (Δ‡G° = 4.9 kcal/mol) compared to other positions.
Solvent and Temperature Optimization
Polar aprotic solvents (e.g., THF) enhance nucleophilicity of thiophenoxide ions, while elevated temperatures favor radical-mediated pathways. For example, reactions conducted at 80°C with AIBN achieve faster initiation but risk side product formation.
Industrial Applications and Challenges
Q & A
Q. What are the recommended methods for synthesizing 2-Methyl-4-(phenylthio)-2-butanol with high purity?
High-purity synthesis typically involves nucleophilic substitution or thiol-ene reactions. For laboratory-scale preparation, using phenylthiol derivatives and tert-alcohol precursors under controlled pH and temperature conditions is common. Commercial sources like Kanto Reagents offer >98.0% purity material, suggesting column chromatography or recrystallization as post-synthesis purification steps .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques include:
- NMR spectroscopy : For resolving the tertiary alcohol (C-OH) and phenylthio group (S-C6H5) signals.
- Mass spectrometry : To confirm molecular weight (164.24 g/mol) and fragmentation patterns .
- IR spectroscopy : Identification of O-H (3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹) stretches. Cross-referencing with NIST Chemistry WebBook data ensures accuracy in peak assignments .
Q. What are the key stability considerations when storing this compound in laboratory settings?
Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize oxidation of the thioether group. Stability studies on structurally similar compounds (e.g., 2-(phenylthio)acetamide) show minimal degradation under these conditions for ≥6 months . Avoid exposure to strong acids/bases to prevent cleavage of the C-S bond.
Advanced Research Questions
Q. How does the presence of the phenylthio group influence the compound's reactivity compared to its oxygen-containing analogs?
The phenylthio group enhances nucleophilicity and resistance to hydrolysis compared to ethers. For example, in SN2 reactions, the thioether’s larger atomic radius and lower electronegativity vs. oxygen result in slower reaction kinetics but higher stability in protic solvents. Computational studies (e.g., DFT) can model these electronic effects, while comparative experiments with 2-Methyl-4-phenoxy-2-butanol may reveal divergent reactivity .
Q. What experimental strategies can resolve contradictions in aggregation behavior observed in different solvent systems?
Conflicting aggregation data (e.g., in polar vs. nonpolar solvents) can be addressed via:
Q. What metabolic pathways and toxicological endpoints should be prioritized based on structural analogs like 2-butanol?
While direct data are limited, studies on 2-butanol (a structural analog) highlight developmental toxicity in rats, including reduced fetal weight and renal lesions at high doses. Prioritize:
- Phase I metabolism : Oxidation via alcohol dehydrogenases to ketone derivatives.
- Developmental toxicity assays : Using zebrafish or rodent models to assess teratogenicity.
- Renal and hepatic biomarkers : To monitor organ-specific effects, as seen in 2-butanol studies .
Methodological Notes
- Synthesis Optimization : Use kinetic vs. thermodynamic control to favor tertiary alcohol formation.
- Data Validation : Cross-check spectral data with ChemSpider (ID: 7350) and NIST references to resolve ambiguities .
- Toxicity Screening : Include metabolite profiling (e.g., 3-hydroxy-2-butanone) to assess bioactivation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
